molecular formula C10H12BrNO2S B13509739 4-(4-Bromopyridin-2-yl)-1lambda6-thiane-1,1-dione

4-(4-Bromopyridin-2-yl)-1lambda6-thiane-1,1-dione

Cat. No.: B13509739
M. Wt: 290.18 g/mol
InChI Key: JWPYAZXJQMIYAG-UHFFFAOYSA-N
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Description

4-(4-Bromopyridin-2-yl)-1lambda6-thiane-1,1-dione is a chemical compound that belongs to the class of heterocyclic compounds It features a bromopyridine moiety attached to a thiane-1,1-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromopyridin-2-yl)-1lambda6-thiane-1,1-dione typically involves the reaction of 4-bromopyridine with thiane-1,1-dione under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include palladium-based catalysts, and the reaction is often conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromopyridin-2-yl)-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

4-(4-Bromopyridin-2-yl)-1lambda6-thiane-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 4-(4-Bromopyridin-2-yl)-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The thiane-1,1-dione structure may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromopyridin-2-yl)methanol
  • 4-(4-Bromo-2-pyridinyl)morpholine
  • 1-(4-Bromopyridin-2-yl)ethanone

Uniqueness

4-(4-Bromopyridin-2-yl)-1lambda6-thiane-1,1-dione is unique due to its combination of a bromopyridine moiety with a thiane-1,1-dione structure. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the thiane-1,1-dione structure may enhance its stability and reactivity compared to other bromopyridine derivatives.

Properties

Molecular Formula

C10H12BrNO2S

Molecular Weight

290.18 g/mol

IUPAC Name

4-(4-bromopyridin-2-yl)thiane 1,1-dioxide

InChI

InChI=1S/C10H12BrNO2S/c11-9-1-4-12-10(7-9)8-2-5-15(13,14)6-3-8/h1,4,7-8H,2-3,5-6H2

InChI Key

JWPYAZXJQMIYAG-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCC1C2=NC=CC(=C2)Br

Origin of Product

United States

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